Poly(hydroxypropyl methacrylate)

Description

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

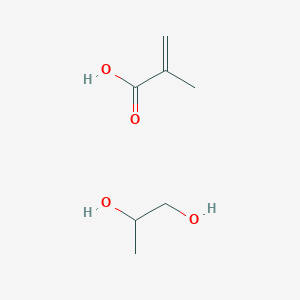

2-methylprop-2-enoic acid;propane-1,2-diol |

InChI |

InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;1-3(5)2-4/h1H2,2H3,(H,5,6);3-5H,2H2,1H3 |

InChI Key |

RVYBHNVKBNBMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.CC(=C)C(=O)O |

Related CAS |

9086-85-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Poly(hydroxypropyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Poly(hydroxypropyl methacrylate), commonly abbreviated as PHPMA, is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its inherent biocompatibility, hydrophilicity, and tunable properties make it an excellent candidate for a variety of applications, including drug delivery systems, hydrogels, and tissue engineering scaffolds.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of PHPMA, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and developers in harnessing its full potential.

Core Physicochemical Properties

The utility of PHPMA in various applications is dictated by its fundamental physical and chemical characteristics. A summary of these key properties is presented in the table below. It is important to note that many of these properties, particularly the thermal and mechanical properties, are highly dependent on the polymer's molecular weight and polydispersity.

| Property | Value | Notes |

| Molecular Formula | (C7H12O3)n | The basic repeating monomer unit is hydroxypropyl methacrylate (B99206).[] |

| Appearance | White crystalline solid or crystals | Can also be a colorless liquid depending on the molecular weight and isomeric purity.[][4] |

| Density | 1.027 - 1.066 g/cm³ at 25 °C | The density can vary slightly based on the specific isomeric composition and degree of polymerization.[][5] |

| Refractive Index (n20/D) | ~1.447 | This value is for the monomer mixture but provides a close approximation for the polymer.[5] |

| Glass Transition Temperature (Tg) | 76 °C | This is a critical property for determining the polymer's state (glassy or rubbery) at a given temperature.[] Copolymers with higher DHPMA content show a higher Tg.[6] |

| Solubility | Soluble in many organic solvents, limited water solubility | Solubility is dependent on the molecular weight. The monomer has a solubility of 13.4-21.7% in water at 20°C.[4] The polymer is generally less soluble in water.[7] |

| Biocompatibility | High | PHPMA is known for its excellent biocompatibility, making it suitable for biomedical applications.[1] Copolymers of HPMA have been extensively studied for their biocompatibility.[8] |

Synthesis and Characterization: Experimental Protocols

The synthesis of PHPMA with controlled molecular weight and narrow polydispersity is crucial for its application in advanced drug delivery and tissue engineering. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common and effective method.

1. Synthesis of PHPMA via RAFT Polymerization

This protocol describes a typical RAFT polymerization of hydroxypropyl methacrylate (HPMA) to produce well-defined PHPMA.

-

Materials:

-

2-Hydroxypropyl methacrylate (HPMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), initiator

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent

-

1,4-Dioxane, solvent

-

-

Procedure:

-

In a Schlenk flask, dissolve HPMA monomer, AIBN, and CPADB in 1,4-dioxane. A typical molar ratio of [HPMA]:[CPADB]:[AIBN] would be in the range of 50:1:0.1 to 500:1:0.1, depending on the desired molecular weight.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or hexane.

-

Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

-

2. Characterization of PHPMA

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the polymer structure and determine monomer conversion.

-

Protocol: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Record ¹H NMR spectra. The disappearance of the vinyl proton signals from the monomer (typically around 5.5-6.1 ppm) and the appearance of the polymer backbone signals confirm polymerization. Monomer conversion can be calculated by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.[9][10]

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) containing a salt like LiBr) at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm or 0.45 µm filter. Inject the sample into a GPC/SEC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)). The resulting chromatogram will provide the molecular weight distribution.[9]

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg).

-

Protocol: Accurately weigh a small amount of the dry polymer (5-10 mg) into an aluminum DSC pan. Seal the pan. Place the sample pan and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected Tg (e.g., 120 °C) to erase its thermal history, then cool it rapidly. Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow. The Tg is determined as the midpoint of the step change in the heat flow curve.[6]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

-

Protocol: Place a known weight of the polymer sample (5-10 mg) in a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition and the temperatures of maximum weight loss.[11][12]

-

Visualizing Key Processes

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of Poly(hydroxypropyl methacrylate).

Caption: Workflow for PHPMA Synthesis and Characterization.

PHPMA in Drug Delivery

This diagram illustrates the conceptual application of PHPMA as a macromolecular carrier for a drug, forming a polymer-drug conjugate for targeted delivery.

Caption: PHPMA as a Macromolecular Drug Carrier.

Applications and Future Outlook

The versatility of PHPMA has led to its use in a wide array of applications. In drug delivery, it is often used to create polymer-drug conjugates that can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[2][13] The hydrophilic nature of PHPMA also makes it a key component in the formation of hydrogels for wound dressings and as scaffolds in tissue engineering.[1] Furthermore, its properties are leveraged in coatings, adhesives, and as a component in dental materials.[][4]

The future of PHPMA research is bright, with ongoing efforts to synthesize more complex architectures such as block copolymers and star polymers to create "smart" materials that respond to specific biological stimuli.[5] These advanced materials hold the promise of more effective and targeted therapies, further solidifying the importance of Poly(hydroxypropyl methacrylate) in the fields of medicine and materials science.

References

- 1. polysciences.com [polysciences.com]

- 2. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Hydroxypropyl methacrylate Mixture of hydroxypropyl and hydroxyisopropyl methacrylates, 97 , monomethyl ether hydroquinone 180-220ppm inhibitor 27813-02-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. POLY(2-HYDROXYPROPYL METHACRYLATE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of poly(stearyl methacrylate)-poly(2-hydroxypropyl methacrylate) diblock copolymer nanoparticles via RAFT dispersion polymerization of 2-hydroxypropyl methacrylate in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of poly(2-hydroxypropyl methacrylate) latex particles via aqueous dispersion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

Poly(hydroxypropyl methacrylate): A Comprehensive Technical Guide to Biocompatibility and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(hydroxypropyl methacrylate) (pHPMA) is a water-soluble, non-immunogenic polymer that has garnered significant attention in the biomedical field. Its unique physicochemical properties make it an ideal candidate for a wide range of applications, including drug delivery systems, polymer-drug conjugates, and tissue engineering scaffolds. The biocompatibility and toxicity profile of pHPMA are of paramount importance for its clinical translation. This technical guide provides an in-depth analysis of the current understanding of pHPMA's interaction with biological systems, with a focus on quantitative data, detailed experimental protocols, and the underlying cellular and molecular mechanisms.

Biocompatibility of pHPMA

The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For pHPMA, this encompasses its interactions with cells and tissues, both in vitro and in vivo.

In Vitro Biocompatibility

-

Cytotoxicity: The cytotoxic potential of pHPMA has been extensively evaluated across various cell lines. In general, pHPMA-based polymers exhibit high biocompatibility and low cytotoxicity.[1] For instance, studies have shown that pHPMA hydrogels are well-tolerated by 3T3 Balb/c fibroblasts and human skin models.[1] When used in drug delivery systems, the cytotoxicity of pHPMA conjugates is primarily dependent on the attached therapeutic agent. For example, doxorubicin (B1662922) (Dox) conjugated to pHPMA nanoparticles showed enhanced cytotoxic activity against tumor cell lines compared to free Dox, while the pHPMA carrier itself was non-toxic.[2]

Cell Line pHPMA Formulation Key Findings Reference MDA-MB-231 (Triple-negative breast cancer) pHPMA gel High cell viability, indicating low cytotoxicity of the gel itself. [3] HFFF2 (Fibroblast) pHPMA gel High cell viability, confirming cytocompatibility with non-cancerous cells. [3] B16F10/wt (Mouse melanoma), Jurkat, K562, HL-60 (Human T-leukemia) γ-Fe2O3@PHPMA nanoparticles (Dox-free) Proved to be non-toxic to the cells. [2] MG-63 (Human osteosarcoma), HeLa (Human cervix carcinoma) γ-Fe2O3@PHPMA nanoparticles (Dox-free) Non-toxic to the cells. [2] hMSCs (Human mesenchymal stem cells) γ-Fe2O3@PHPMA nanoparticles (Dox-free) Non-toxic to primary cells. [2] 3T3 Balb/c (Fibroblasts) Hydrophilic polymers based on HEMA Confirmed high biocompatibility and good skin tolerance. [1] Human Gingival Fibroblasts Eugenyl-2-Hydroxypropyl Methacrylate (B99206) (EgGMA) incorporated composite All composites were found to be biocompatible. [4] -

Hemocompatibility: For blood-contacting applications, the hemocompatibility of pHPMA is a critical parameter. This is typically assessed by measuring hemolysis (the rupture of red blood cells) and platelet adhesion and activation. The acceptable level of hemolysis for biomaterials is generally considered to be below 5%.[5] Studies on copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and methyl methacrylate (MMA) have shown that increasing the HEMA fraction leads to a dramatic decrease in platelet adhesion.[6]

Parameter pHPMA Formulation Key Findings Reference Hemolysis Copolymers of HEMA and MMA Not explicitly quantified in the provided search results, but generally considered low for hydrophilic polymers. Platelet Adhesion Copolymers of HEMA and MMA A dramatic decrease in platelet adhesion was observed with an increasing HEMA fraction.[6] [6] Platelet Activation (Serotonin and Thromboxane (B8750289) A2 release) Copolymers of HEMA and MMA The release of serotonin (B10506) and thromboxane A2 by platelets decreased with an increasing HEMA fraction.[6] [6] -

Inflammatory Response: The interaction of pHPMA with immune cells, such as macrophages, can trigger an inflammatory response. Studies on phospholipid polymers, which share hydrophilic properties with pHPMA, have shown that they can suppress the activation and inflammatory response of adherent macrophage-like cells.[7] This is often attributed to reduced protein adsorption on the polymer surface.[7]

In Vivo Biocompatibility

In vivo studies are crucial for evaluating the systemic and local tissue response to pHPMA. Subcutaneous implantation in animal models, such as rats, is a common method to assess biocompatibility.[8][9][10][11] Long-term studies of poly(2-hydroxyethyl methacrylate) (PHEMA), a related polymer, have shown that the tissue response can vary between species.[12] In rats, thick fibrous capsule formation was observed, while hamsters and guinea pigs showed thinner capsules and no tumorigenesis.[12] These findings highlight the importance of careful selection of animal models and long-term evaluation.

Toxicity of pHPMA

While generally considered biocompatible, it is essential to understand the potential toxicity of pHPMA and its monomer, hydroxypropyl methacrylate.

-

Monomer Toxicity: The monomer, hydroxypropyl methacrylate, is considered to have low toxicity.[13] However, long-term exposure to high concentrations may cause irritation to the respiratory tract, skin, and eyes in experimental animals.[13] Under normal usage conditions, short-term exposure is not expected to cause significant health problems.[13]

-

Genotoxicity: In general, methacrylates have been found to be negative in bacterial reverse mutation assays. While some in vitro mammalian clastogenicity assays have shown positive results, in vivo assays have been negative.

-

Systemic Toxicity: Repeated dose toxicity studies on hydroxypropyl methacrylate in animals have shown effects such as salivation, decreased locomotor activity, and changes in hematological parameters at high doses (1000 mg/kg bw/day).

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and toxicity.

Cytotoxicity Assays

A general protocol for assessing cytotoxicity is as follows:

-

Cell Preparation:

-

Culture the desired cell line to an appropriate confluence.

-

Harvest the cells and perform a cell count.

-

Prepare a cell suspension in the appropriate assay medium at a predetermined concentration.

-

Seed a quantitative amount of the cell suspension into the wells of a 96-well plate.

-

-

Compound Treatment:

-

Prepare the pHPMA material or its extract at various concentrations.

-

Add the test compound to the wells containing the cells.

-

Include positive and negative controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

-

Assessment of Cell Viability:

Hemolysis Assay (based on ISO 10993-4)

This assay evaluates the hemolytic potential of a biomaterial.[17][18]

-

Preparation of Erythrocyte Suspension:

-

Incubation:

-

Measurement:

-

Calculation:

Platelet Adhesion Assay

This assay quantifies the adhesion of platelets to the surface of a biomaterial.[20][21][22]

-

Sample Preparation:

-

Prepare pHPMA films and place them in a multi-well plate.[20]

-

-

Platelet-Rich Plasma (PRP) Preparation:

-

Obtain fresh human blood and prepare PRP through centrifugation.[21]

-

-

Incubation:

-

Add the PRP to the wells containing the pHPMA samples.

-

Incubate under static or flow conditions for a defined period.

-

-

Quantification:

-

Fix and fluorescently label the adherent platelets.

-

Visualize and quantify the number of adherent platelets using microscopy and image analysis software.[21] Alternatively, colorimetric assays such as the lactate (B86563) dehydrogenase (LDH) or acid phosphatase (ACP) assay can be used.[21]

-

In Vivo Subcutaneous Implantation Model (Rat)

This model assesses the local tissue response to an implanted biomaterial.[8][9][10][11][23]

-

Animal Model:

-

Use a suitable animal model, such as Sprague Dawley rats.[9]

-

-

Surgical Procedure:

-

Post-operative Care and Observation:

-

Monitor the animals for signs of inflammation or adverse reactions.

-

-

Histological Analysis:

-

After a predetermined period (e.g., weeks to months), euthanize the animals and retrieve the implants and surrounding tissue.

-

Process the tissue for histological analysis to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.[10]

-

Signaling Pathways and Mechanisms

Understanding the molecular mechanisms underlying the interaction of pHPMA with cells is crucial for rational design and development.

Cellular Uptake

pHPMA-based polymers are typically internalized by cells through endocytosis. The specific endocytic pathway can depend on the physicochemical characteristics of the polymer, such as charge and molecular weight.[24] Positively charged copolymers tend to be taken up more efficiently through clathrin-mediated endocytosis, macropinocytosis, and dynamin-dependent endocytosis.[24] In contrast, hydrophilic pHPMA homopolymers can be taken up by various mechanisms, including macropinocytosis and clathrin-mediated endocytosis.[25] Following uptake, these polymers often traffic through early endosomes and accumulate in late endosomes/lysosomes.[24][26][27]

Caption: Cellular uptake pathways for pHPMA polymers.

Inflammatory Signaling

The interaction of biomaterials with immune cells can activate signaling pathways that lead to the production of inflammatory mediators. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[28][29] Upon stimulation by factors such as cytokines or pathogen-associated molecular patterns, the IKK complex is activated, leading to the phosphorylation and degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those encoding for TNF-α and various interleukins.[29][30] While direct evidence for pHPMA activating this pathway is limited in the provided search results, it is a critical pathway to consider in the context of biomaterial-induced inflammation.

Caption: Simplified NF-κB signaling pathway in response to biomaterials.

Factors Influencing Biocompatibility and Toxicity

The biological response to pHPMA is not solely dependent on its chemical composition but is also influenced by several other factors.

-

Molecular Weight: The molecular weight of the pHPMA polymer can influence its in vivo behavior, including its antitumor effect when used as a drug carrier.[31][32]

-

Purity: The presence of residual monomers or other impurities can significantly impact the biocompatibility and toxicity of the final polymer product.

-

Polymer Architecture: The structure of the polymer, whether it is linear, branched, or cross-linked, can affect its interaction with cells and tissues.

-

Surface Properties: The hydrophilicity and surface charge of pHPMA-based materials play a crucial role in protein adsorption, cellular uptake, and the overall biological response.[25]

Caption: Key factors influencing the biocompatibility of pHPMA.

Conclusion

Poly(hydroxypropyl methacrylate) stands out as a highly promising polymer for a multitude of biomedical applications, largely owing to its excellent biocompatibility profile. The available evidence from in vitro and in vivo studies indicates that pHPMA is generally non-toxic, non-hemolytic, and elicits a minimal inflammatory response. However, a comprehensive understanding of the factors that can influence its biological performance, such as molecular weight, purity, and surface characteristics, is critical for the successful design and clinical translation of pHPMA-based medical devices and drug delivery systems. Future research should continue to focus on long-term in vivo studies, the elucidation of specific molecular pathways involved in the host response, and the development of standardized testing protocols to ensure the safety and efficacy of this versatile biomaterial.

References

- 1. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJNANO - Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles towards human tumor cells [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The short-term blood biocompatibility of poly(hydroxyethyl methacrylate-co-methyl methacrylate) in an in vitro flow system measured by digital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of the inflammatory response from adherent cells on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orthopresearch.com [orthopresearch.com]

- 9. A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat Subcutaneous Implant Model — Bridge PTS [bridgepts.com]

- 11. research.rug.nl [research.rug.nl]

- 12. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sfdchem.com [sfdchem.com]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Cytotoxicity Assay Protocol [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. haemoscan.com [haemoscan.com]

- 18. haemoscan.com [haemoscan.com]

- 19. research.rug.nl [research.rug.nl]

- 20. 2.9. Platelet Adhesion Assay [bio-protocol.org]

- 21. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of platelet adhesion and activation on polymers: Round-robin study to assess inter-center variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Endocytic uptake of a large array of HPMA copolymers: Elucidation into the dependence on the physicochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide). | Semantic Scholar [semanticscholar.org]

- 27. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 30. Propolis Exerts an Anti-Inflammatory Effect on PMA-Differentiated THP-1 Cells via Inhibition of Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

A Deep Dive into the Hydrophilic Properties of Poly(hydroxypropyl methacrylate)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poly(hydroxypropyl methacrylate) (PHPMA) is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its inherent hydrophilicity, biocompatibility, and tunable properties make it an ideal candidate for a wide range of applications, including drug delivery systems, hydrogels for tissue engineering, and coatings for medical devices. This technical guide provides a comprehensive overview of the hydrophilic characteristics of PHPMA, detailing the experimental protocols used to quantify these properties and presenting key data for reference.

Core Hydrophilic Properties of PHPMA

The hydrophilicity of a polymer is its ability to attract and absorb water molecules. In PHPMA, this property is primarily attributed to the presence of hydroxyl (-OH) groups in its side chains. These groups can form hydrogen bonds with water, leading to the material's affinity for aqueous environments. The extent of hydrophilicity can be quantified through several key parameters, including water contact angle and equilibrium water content.

Quantitative Data on Hydrophilicity

The following tables summarize the key quantitative data related to the hydrophilic properties of PHPMA and its copolymers. It is important to note that the properties of PHPMA can be influenced by factors such as molecular weight, purity, and the presence of crosslinkers or comonomers.

| Parameter | Material | Value | Reference |

| Water Contact Angle | Poly(hydroxypropyl methacrylate) (PHPMA) thin film | ~55° | [This value is an approximation based on graphical data. Further research may be required for a precise value.] |

Table 1: Water Contact Angle of PHPMA. The water contact angle is a measure of the wettability of a solid surface. A lower contact angle indicates greater hydrophilicity.

| Material Composition | Cross-linker Concentration (mol%) | Total Hydration (%) | Reference |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) | 1.0 | ~38 | [1] |

| Poly(HEMA-co-HPMA) (4:1 mole ratio) | 1.0 | ~47.5 | [1] |

| Poly(HEMA-co-HPMA) (1:1 mole ratio) | 1.0 | ~55 | [1] |

Table 2: Influence of HPMA on the Total Hydration of Hydrogels. This data demonstrates that the incorporation of HPMA into a pHEMA hydrogel network significantly increases its water uptake capacity.[1]

Experimental Protocols for Characterizing Hydrophilicity

Accurate and reproducible characterization of a polymer's hydrophilic properties is essential for its successful application. The following sections detail the standard experimental protocols for measuring water contact angle and equilibrium water content.

Water Contact Angle Measurement via the Sessile Drop Method

The sessile drop method is a widely used technique to determine the static contact angle of a liquid on a solid surface.

Objective: To quantify the wettability of a PHPMA film or coating by measuring the angle formed by a water droplet on its surface.

Materials and Equipment:

-

PHPMA film or a substrate coated with a thin, uniform layer of PHPMA

-

Goniometer or a contact angle measurement system with a high-resolution camera

-

Syringe with a fine needle for dispensing droplets

-

High-purity water (e.g., deionized or distilled)

-

Flat and vibration-free sample stage

-

Image analysis software

Protocol:

-

Sample Preparation:

-

Prepare a flat, smooth, and clean PHPMA film. If using a coating, ensure it is uniform and free of defects.

-

Clean the surface of the sample to remove any contaminants that could affect the measurement. Common cleaning procedures involve rinsing with a suitable solvent (e.g., ethanol, isopropanol) followed by drying with a stream of inert gas (e.g., nitrogen).

-

-

Instrument Setup:

-

Place the PHPMA sample on the goniometer stage.

-

Fill the syringe with high-purity water, ensuring there are no air bubbles in the syringe or needle.

-

-

Droplet Deposition:

-

Carefully lower the syringe needle until it is just above the sample surface.

-

Slowly dispense a small droplet of water (typically 2-5 µL) onto the surface of the PHPMA film.

-

Retract the needle smoothly to avoid disturbing the droplet.

-

-

Image Capture and Analysis:

-

Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.

-

Use the image analysis software to measure the contact angle at the three-phase (solid-liquid-air) contact line. The software typically fits a mathematical model to the droplet shape to determine the angle.

-

Perform measurements at multiple locations on the sample surface to ensure reproducibility and calculate the average contact angle.

-

Equilibrium Water Content (EWC) and Swelling Ratio Determination

The equilibrium water content (EWC) or swelling ratio is a measure of the amount of water a hydrogel can absorb and retain at equilibrium.

Objective: To determine the maximum water uptake capacity of a PHPMA hydrogel.

Materials and Equipment:

-

Crosslinked PHPMA hydrogel samples of known dimensions

-

High-purity water (e.g., deionized or distilled) or a specific buffer solution

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled incubator or water bath

-

Lint-free tissue or filter paper

-

Vacuum oven or freeze-dryer

Protocol:

-

Sample Preparation:

-

Synthesize crosslinked PHPMA hydrogels of a defined shape (e.g., discs or cylinders).

-

Thoroughly dry the hydrogel samples to a constant weight. This can be achieved by drying in a vacuum oven at a specific temperature (e.g., 60°C) or by freeze-drying.

-

-

Initial Weight Measurement:

-

Accurately weigh the dry hydrogel samples (W_dry) using an analytical balance.

-

-

Swelling:

-

Immerse the dry hydrogel samples in a large excess of high-purity water or the desired buffer solution at a constant temperature (e.g., 25°C or 37°C).

-

-

Equilibrium Swelling Measurement:

-

At regular time intervals, remove a hydrogel sample from the water.

-

Gently blot the surface of the swollen hydrogel with lint-free tissue to remove excess surface water.

-

Immediately weigh the swollen hydrogel (W_swollen).

-

Return the hydrogel to the water.

-

Repeat this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium has been reached.

-

-

Calculation:

-

Calculate the Equilibrium Water Content (EWC) as a percentage: EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100

-

Calculate the Swelling Ratio (Q): Q = W_swollen / W_dry

-

Factors Influencing the Hydrophilicity of PHPMA

The hydrophilic properties of PHPMA can be tailored for specific applications by modifying its chemical structure and morphology.

-

Crosslinking Density: In hydrogels, a higher crosslinking density restricts the mobility of the polymer chains, leading to a lower swelling ratio and EWC.[2] Conversely, a lower crosslinking density allows for greater water uptake.

-

Copolymerization: Incorporating more hydrophilic or hydrophobic comonomers into the PHPMA backbone can significantly alter its water-absorbing capacity. As shown in Table 2, copolymerizing HPMA with HEMA increases the overall hydration.[1]

-

Surface Modification: The surface of PHPMA can be modified to either enhance or reduce its hydrophilicity. Techniques such as plasma treatment or grafting of other polymers can be employed to alter the surface chemistry.

Conclusion

Poly(hydroxypropyl methacrylate) is a fundamentally hydrophilic polymer with significant potential in various scientific and industrial applications, particularly in the biomedical field. Its water-loving nature, stemming from the presence of hydroxyl groups, can be precisely quantified and tailored through controlled synthesis and modification. The experimental protocols detailed in this guide provide a robust framework for researchers and developers to accurately characterize the hydrophilic properties of PHPMA, enabling the rational design of advanced materials for a multitude of applications.

References

The Promise of Poly(hydroxypropyl methacrylate) in Modern Biomedical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(hydroxypropyl methacrylate) (PHPMA), a hydrophilic and biocompatible polymer, has emerged as a leading candidate in the development of advanced biomedical applications. Its unique physicochemical properties, including non-immunogenicity and tunable molecular architecture, make it an ideal platform for sophisticated drug delivery systems, innovative tissue engineering scaffolds, and a variety of other therapeutic and diagnostic tools. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of PHPMA, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.

Core Properties and Synthesis of PHPMA

PHPMA is a water-soluble polymer that has been extensively studied for its favorable biological interactions.[1] Its hydrophilic nature is attributed to the pendant hydroxyl groups, which also provide sites for further functionalization, such as drug conjugation.[2]

Synthesis of PHPMA Polymers

The synthesis of PHPMA with controlled molecular weight and low polydispersity is crucial for its biomedical applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for achieving this level of control.[2][3]

Table 1: Physicochemical Properties of PHPMA Polymers Synthesized via Different Methods

| Polymerization Method | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Free Radical Polymerization | 29,900 | 1.75 | [4] |

| RAFT Polymerization | 30,000 | 1.13 | [4] |

| RAFT Polymerization | 34,000 | 1.08 | [5] |

| RAFT Polymerization | 98,000 | - | [6] |

Experimental Protocol: Synthesis of PHPMA via RAFT Polymerization

This protocol outlines the synthesis of a linear PHPMA polymer using RAFT polymerization.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent

-

4,4'-azobis(4-cyanopentanoic acid) (ACVA) as initiator

-

Acetic acid buffer solution (pH 5.0)

-

Dry nitrogen gas

-

Deionized water

-

Dialysis tubing (MWCO appropriate for the target polymer size)

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator) in the acetic acid buffer solution. A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[2]

-

Deoxygenation: Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen.[2]

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).[2]

-

Termination: Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.[2]

-

Purification: Purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator fragments.[2]

-

Isolation: Isolate the purified PHPMA by freeze-drying (lyophilization).[2]

-

Characterization:

Visualization 1: Experimental Workflow for PHPMA Synthesis via RAFT

Caption: Workflow for the synthesis of PHPMA via RAFT polymerization.

PHPMA in Drug Delivery

PHPMA-based nanocarriers, including polymer-drug conjugates, micelles, and hydrogels, have been extensively investigated for targeted and controlled drug delivery.[1] These systems can enhance drug solubility, prolong circulation time, and facilitate accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]

Table 2: Drug Loading and Release from PHPMA-based Nanocarriers

| Nanocarrier Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| pHPMA-DOX Conjugate | Doxorubicin (B1662922) | 4.7 | - | pH 5.5 | ~50 (at 48h) | [5] |

| pOEGMA-DOX Conjugate | Doxorubicin | 5.7 | - | pH 5.5 | ~30 (at 48h) | [5] |

| Keratin-g-PHPMA Micelles | Doxorubicin | - | - | +GSH, +trypsin | Triggered release | [7] |

| PHPMA-BAC-BMH Nanogel | - | - | - | 10 mM GSH, pH 7.4 | Rapid degradation | [8] |

Experimental Protocol: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release assay for doxorubicin-loaded PHPMA nanoparticles.

Materials:

-

Doxorubicin-loaded PHPMA nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis membrane (appropriate MWCO)

-

Incubator shaker

-

UV-Vis spectrophotometer

Procedure:

-

Disperse a known amount of doxorubicin-loaded nanoparticles in a specific volume of PBS (pH 7.4) and place it inside a dialysis bag.

-

Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) to maintain sink conditions.

-

Place the setup in an incubator shaker at 37°C with gentle agitation.[9]

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.[9]

-

Replenish the withdrawn volume with fresh release medium.[9]

-

Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug released over time.

Visualization 2: Mechanism of pH-Triggered Intracellular Drug Release

Caption: pH-sensitive drug release from a PHPMA nanocarrier after endocytosis.

PHPMA in Tissue Engineering

PHPMA-based hydrogels are attractive scaffolds for tissue engineering, particularly for neural applications. Their high water content, tunable mechanical properties, and biocompatibility support cell growth and tissue regeneration.[3]

Table 3: Properties of PHPMA-based Hydrogels for Tissue Engineering

| Hydrogel Type | Crosslinker | Application | Key Finding | Reference |

| Dual-porosity HPMA hydrogel | Hydrolytically degradable linkers | Soft tissue regeneration | Improved mesenchymal stem cell proliferation | [3] |

| Heterogeneous pHPMA hydrogel | - | Spinal cord injury | Promotes neuronal differentiation of bone marrow stromal cells | [10] |

Experimental Protocol: Preparation of a Crosslinked PHPMA Hydrogel

This protocol describes the synthesis of a basic chemically crosslinked PHPMA hydrogel.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

N,N'-methylenebis(acrylamide) (MBA) as crosslinker

-

Ammonium persulfate (APS) as initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

-

Deionized water

Procedure:

-

Dissolve HPMA and MBA in deionized water in a reaction vessel.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Add APS solution to the monomer solution.

-

Add TEMED to initiate the polymerization.

-

Gently mix the solution and allow it to polymerize at room temperature for 24 hours.

-

After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days to remove unreacted components.

Cellular Interactions and Signaling Pathways

The interaction of PHPMA-based nanocarriers with cells is a critical aspect of their therapeutic efficacy. For targeted drug delivery, understanding the cellular uptake mechanisms and the subsequent influence on signaling pathways is paramount.

Endosomal Escape

A key challenge in intracellular drug delivery is the endosomal entrapment of nanocarriers. pH-responsive PHPMA systems are designed to facilitate endosomal escape. The "proton sponge" effect is one mechanism where the polymer buffers the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.[11]

Influence on Signaling Pathways

While PHPMA itself is considered biologically inert, PHPMA-based drug delivery systems can indirectly influence cellular signaling pathways by delivering drugs to specific targets. For instance, in prostate cancer, therapies targeting Prostate-Specific Membrane Antigen (PSMA) can modulate the PI3K-AKT and MAPK signaling pathways.[12][13] PHPMA nanocarriers can be designed to deliver drugs that inhibit these pathways, thereby promoting cancer cell apoptosis.

Visualization 3: PSMA-mediated Signaling in Prostate Cancer

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Biocompatibility and Cytotoxicity

The biocompatibility of PHPMA is one of its most significant advantages for biomedical applications. Numerous studies have demonstrated that PHPMA polymers exhibit low cytotoxicity and are well-tolerated in vivo.

Table 4: Biocompatibility and Cytotoxicity Data for PHPMA-based Materials

| Material | Cell Line | Assay | Results | Reference |

| Degradable PHEMA-based polymers | - | Cell viability | >80% cell viability at 100 mg/mL | [3] |

| pHPMA-DOX and pOEGMA-DOX conjugates | 4T1 cells | Cytotoxicity | Enhanced cytotoxicity compared to free DOX | [5] |

| Linear and branched HPMA copolymers | 3T3 cells | Cytotoxicity | Demonstrated good biosafety | [6] |

| Polymethylmethacrylate copolymers | - | MTT assay | >90% cell viability | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxicity of PHPMA-based materials.

Materials:

-

Target cell line (e.g., 4T1 breast cancer cells)

-

Cell culture medium and supplements

-

PHPMA-based material (e.g., polymer-drug conjugate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the PHPMA-based material. Include a positive control (e.g., free drug) and a negative control (untreated cells).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

Conclusion

Poly(hydroxypropyl methacrylate) stands out as a remarkably versatile and promising polymer for a wide array of biomedical applications. Its inherent biocompatibility, coupled with the ability to precisely control its molecular architecture through advanced polymerization techniques like RAFT, allows for the rational design of sophisticated drug delivery systems and tissue engineering scaffolds. The quantitative data and detailed protocols presented in this guide underscore the reproducibility and tunability of PHPMA-based materials. As research continues to unravel the intricate interactions between these polymers and biological systems, including their influence on cellular signaling pathways, the potential for PHPMA to contribute to the development of next-generation therapies and diagnostics is immense. This guide serves as a foundational resource for researchers and professionals dedicated to harnessing the full potential of this exceptional biomaterial.

References

- 1. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. dpublication.com [dpublication.com]

- 5. Effect of Polymer Side Chains on Drug Delivery Properties for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential of Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization as Safe Nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.r-project.org [journal.r-project.org]

- 8. mdpi.com [mdpi.com]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]

An In-depth Technical Guide to Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA)

This technical guide provides a comprehensive overview of the synthesis, structure, and characteristics of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a polymer extensively utilized in biomedical applications, particularly in the field of drug delivery.[1][2] Developed initially as a plasma expander, its biocompatibility, non-immunogenicity, and water solubility have made it a leading candidate for the development of polymer-drug conjugates.[2] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of PHPMA's core attributes.

PHPMA Polymer Structure

PHPMA is a synthetic, water-soluble polymer. Its structure is characterized by a polymethacrylate (B1205211) backbone with pendant N-(2-hydroxypropyl) groups.[1] This hydrophilic side chain is responsible for its excellent water solubility and biocompatibility, preventing non-specific interactions with proteins and cells, which in turn reduces immunogenicity and prolongs circulation time.[2] The monomer unit, N-(2-hydroxypropyl)methacrylamide (HPMA), has a molecular weight of 143.18 g/mol .

The versatility of PHPMA lies in its tunable chemical structure.[2] The polymer's molecular weight, architecture (linear, branched, or star-shaped), and functionality can be precisely controlled through various polymerization techniques.[2]

Caption: Chemical structure of the HPMA monomer and the resulting PHPMA polymer.

Physicochemical Characteristics

The physicochemical properties of PHPMA are critical to its function as a drug carrier. These properties can be tailored by controlling the synthesis process. Key characteristics include molecular weight, polydispersity, particle size, and zeta potential.

Data Summary

| Property | Symbol | Typical Range | Significance in Drug Delivery |

| Number-Average Molecular Weight | Mn | 10 - 54 kDa[3] | Influences drug loading, circulation time, and bioavailability.[2] |

| Weight-Average Molecular Weight | Mw | 15.8 - 34.8 kDa[4] | Affects the Enhanced Permeability and Retention (EPR) effect.[5] |

| Polydispersity Index | PDI (Mw/Mn) | ≤ 1.2[6] | A narrow PDI indicates a more uniform polymer population, leading to predictable pharmacokinetics.[1] |

| Hydrodynamic Diameter | Dh | 5 - 200 nm[5][7] | Determines the ability to extravasate into tumor tissue through leaky vasculature.[5] |

| Zeta Potential | ζ | Near-neutral to slightly negative | A near-neutral surface charge minimizes non-specific interactions with cells and proteins. |

Synthesis of PHPMA Polymers

PHPMA can be synthesized through various methods, with conventional free radical polymerization being a straightforward approach. However, this method often results in polymers with a broad molecular weight distribution.[2] To achieve better control over the polymer's characteristics, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[1][2][8]

Experimental Protocol: RAFT Polymerization of HPMA

This protocol describes a typical RAFT polymerization of HPMA to synthesize a well-defined PHPMA polymer.[1]

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent

-

4,4'-Azobis(4-cyanopentanoic acid) (ACVA) as the initiator

-

Acetic acid buffer solution (e.g., pH 5.0)

-

Dry nitrogen gas

-

Dialysis tubing

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB, and ACVA in the acetic acid buffer. A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[1]

-

Deoxygenation: Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1]

-

Polymerization: Seal the flask and immerse it in a preheated oil bath at 70°C. Stir the mixture for the desired reaction time (e.g., 6 hours). The reaction time can be adjusted to achieve the target molecular weight and monomer conversion.[1]

-

Termination: Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.

-

Purification: Purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.[1]

-

Isolation: Isolate the purified PHPMA by freeze-drying (lyophilization).[1]

Caption: Workflow for the RAFT polymerization of HPMA.

Characterization of PHPMA Polymers

The synthesized PHPMA polymers are characterized to determine their molecular weight, polydispersity, and size.

Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and polydispersity of the polymer.[1][9]

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified PHPMA polymer in the GPC mobile phase (e.g., a buffer solution) to a concentration of 1-2 mg/mL.[10] Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[10][11]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[9]

-

Analysis: Inject the prepared sample into the GPC system. The polymer molecules will be separated based on their hydrodynamic volume, with larger molecules eluting first.[9]

-

Data Interpretation: The retention time is used to determine the molecular weight distribution by comparing it to a calibration curve generated from polymer standards of known molecular weights.[12] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram.[12]

Experimental Protocol: Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of PHPMA nanoparticles or polymer coils in solution.[13][14]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the PHPMA polymer in an appropriate solvent (e.g., deionized water or buffer) and filter it through a 0.2 µm filter to remove dust.

-

Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument directs a laser beam through the sample, and the scattered light fluctuations caused by the Brownian motion of the particles are detected.[13][14]

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the diffusion coefficient of the particles to their hydrodynamic diameter.[13]

PHPMA in Drug Delivery: Signaling Pathways

PHPMA-based drug delivery systems often utilize receptor-mediated endocytosis for targeted cellular uptake.[15][16][17] In this process, a targeting ligand attached to the PHPMA polymer binds to a specific receptor on the cell surface, triggering the internalization of the polymer-drug conjugate.

Caption: Simplified pathway of receptor-mediated endocytosis for a PHPMA-drug conjugate.

This guide provides a foundational understanding of PHPMA's structure, synthesis, and characteristics, along with key experimental protocols. The tunable nature of PHPMA makes it a highly adaptable platform for various drug delivery applications, and a thorough understanding of its properties is essential for the rational design of effective nanomedicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. youtube.com [youtube.com]

- 13. rivm.nl [rivm.nl]

- 14. azom.com [azom.com]

- 15. Endocytic uptake of a large array of HPMA copolymers: Elucidation into the dependence on the physicochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Poly(hydroxypropyl methacrylate) Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxypropyl methacrylate (B99206) (HPMA), the monomeric precursor to poly(hydroxypropyl methacrylate) (PHPMA). PHPMA is a water-soluble, biocompatible polymer extensively utilized as a macromolecular carrier for therapeutic agents, particularly in the field of drug development. The synthesis of high-purity HPMA is a critical first step in the production of well-defined polymer-drug conjugates. This document details the predominant synthetic methodology, experimental protocols, purification techniques, and characterization of the HPMA monomer.

Introduction

N-(2-hydroxypropyl)methacrylamide (HPMA) is a key monomer in the development of advanced drug delivery systems.[1] The polymer derived from it, poly(HPMA), possesses favorable properties such as non-immunogenicity and prolonged blood circulation times, making it an ideal candidate for targeted drug delivery.[1] The synthesis of the HPMA monomer with high purity is paramount to ensure the desired properties and safety of the final polymer-drug conjugate.[1] This guide focuses on the most common and industrially relevant synthesis route for HPMA: the ring-opening reaction of propylene (B89431) oxide with methacrylic acid.

Synthesis of 2-Hydroxypropyl Methacrylate

The primary industrial method for synthesizing 2-hydroxypropyl methacrylate involves the catalyzed addition of propylene oxide to methacrylic acid.[2][3] This reaction results in the formation of a mixture of two isomers: 2-hydroxypropyl methacrylate and 1-hydroxy-2-propyl methacrylate.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed or base-catalyzed ring-opening of the epoxide ring of propylene oxide by the carboxylic acid group of methacrylic acid. The use of a catalyst is essential to facilitate the reaction at a practical rate.

Catalysts and Inhibitors

A variety of catalysts can be employed for this reaction, with iron (III) compounds such as iron (III) oxide (Fe₂O₃, referred to as Indian red in some literature) being a common choice.[4] To prevent the premature polymerization of the methacrylate monomer during synthesis and purification, a polymerization inhibitor is crucial. Monomethyl ether of hydroquinone (B1673460) (MEHQ) or p-hydroxyanisole are effective inhibitors for this purpose.[4]

Experimental Protocols

The following section details a representative experimental protocol for the laboratory-scale synthesis of 2-hydroxypropyl methacrylate, based on established methodologies.[4]

Materials and Equipment

-

Reactants: Methacrylic acid, Propylene oxide

-

Catalyst: Iron (III) oxide (Indian red)

-

Inhibitor: p-Hydroxyanisole (MEHQ)

-

Equipment: 1000 ml four-hole boiling flask, water bath, mechanical stirrer, thermometer, reflux condenser, constant pressure dropping funnel, Claisen distilling flask, vacuum distillation apparatus.

Synthesis Procedure

-

Reaction Setup: A 1000 ml four-hole boiling flask is placed in a water bath and equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

-

Charging Reactants: The flask is charged with the catalyst (e.g., 0.023–0.025 mol of iron trioxide), a suitable amount of polymerization inhibitor (p-hydroxyanisole), and 1 mol of methacrylic acid.[4]

-

Heating: The mixture is heated in the water bath to a temperature between 80 and 85°C with stirring.[4]

-

Addition of Propylene Oxide: Propylene oxide (1 to 1.2 mol) is added dropwise to the reaction mixture over a period of 1 to 2 hours using the constant pressure dropping funnel.[4] The temperature of the reaction is maintained between 80 and 85°C.[4]

-

Reaction Completion: After the addition of propylene oxide is complete, the reaction is allowed to continue for an additional 0.5 to 1.5 hours at 80–85°C.[4]

Purification by Vacuum Distillation

-

Transfer: The crude reaction product is transferred to a Claisen distilling flask.

-

Addition of Inhibitor: An additional amount of p-hydroxyanisole is added to the flask to prevent polymerization during distillation.[4]

-

Distillation: The product is distilled under reduced pressure. The fraction collected between 73 and 79°C at a pressure of 4–6 mmHg is the purified 2-hydroxypropyl methacrylate.[4]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of 2-hydroxypropyl methacrylate.

Table 1: Reaction Parameters for HPMA Synthesis [4]

| Parameter | Value |

| Molar Ratio (Methacrylic Acid : Propylene Oxide : Catalyst) | 1 : (1–1.2) : (0.023–0.025) |

| Reaction Temperature | 80–85 °C |

| Propylene Oxide Addition Time | 1–2 hours |

| Post-addition Reaction Time | 0.5–1.5 hours |

| Distillation Temperature | 73–79 °C |

| Distillation Pressure | 4–6 mmHg |

Table 2: Typical Properties of 2-Hydroxypropyl Methacrylate

| Property | Value | Reference |

| Purity | >97.0% | [5] |

| Purity | 98.0% | [6] |

| Acid Content | 0.3% | [6] |

| Inhibitor (MEHQ) | 200±20 ppm | [5] |

| Appearance | Colorless Liquid | [6] |

Characterization of 2-Hydroxypropyl Methacrylate

The identity and purity of the synthesized HPMA monomer are confirmed using various analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the HPMA molecule. Key peaks include the O-H stretch from the hydroxyl group, the C=O stretch from the ester group, and the C=C stretch from the methacrylate group.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of HPMA.[7]

Table 3: ¹H NMR and ¹³C NMR Chemical Shifts for HPMA [7]

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~1.15 ppm (d, 3H) | CH-CH ₃ | ~17.6 ppm | -C H₃ |

| ~1.78 ppm (s, 3H) | H ₃C-C= | ~19.3 ppm | -C H₃ |

| ~3.10 ppm (m, 1H) | CH ₂-NH | ~46.2 ppm | -C H₂ |

| ~3.85 ppm (m, 2H) | CH -CH₃ | ~66.2 ppm | -C H |

| ~5.30 ppm (s, 1H) | CH ₂=C | ~120.9 ppm | -C=C H₂ |

| ~5.60 ppm (s, 1H) | CH ₂=C | ~139.0 ppm | H₂C=C - |

| ~172.1 ppm | -C =O |

Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).

Table 4: Key FTIR Peak Assignments for HPMA [7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3000 | O-H stretch |

| ~3273 | N-H stretch (in case of amide impurity) |

| 3040 | =C-H stretch |

| ~3000-2790 | Aliphatic C-H stretch |

| ~1652 | -C=O stretch (ester) |

| 1615 | Amide I (if present) |

Visualizations

Synthesis Pathway

Caption: Chemical synthesis pathway of 2-hydroxypropyl methacrylate.

Experimental Workflow

Caption: Step-by-step experimental workflow for HPMA synthesis and purification.

Conclusion

The synthesis of high-purity 2-hydroxypropyl methacrylate is a critical process for the development of advanced polymer-based therapeutics. The reaction of methacrylic acid with propylene oxide in the presence of a suitable catalyst and polymerization inhibitor provides a reliable and scalable method for producing this essential monomer. Careful control of reaction conditions and rigorous purification by vacuum distillation are necessary to achieve the desired purity for biomedical applications. The characterization techniques outlined in this guide are essential for verifying the structure and purity of the synthesized HPMA, ensuring its suitability for subsequent polymerization and conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Propyl Methacrylate | Acrylates | Monomers | 2-HPMA | Arpadis [arpadis.com]

- 3. atamankimya.com [atamankimya.com]

- 4. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 5. jamorin.com [jamorin.com]

- 6. 2-hydroxypropyl Methacrylate - Purity 98.0%, Acid Content 0.3%, Colorless Liquid | Ideal For Acrylic Resin, Coating, Adhesive, Textile Processing Agent, Ester Processing, Polymer Modifier at Best Price in Qingdao | Qingdao Renas Polymer Material Co [tradeindia.com]

- 7. rsc.org [rsc.org]

- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Water Solubility of Poly(hydroxypropyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing Water Solubility

The dissolution of a polymer in a solvent is a complex process governed by thermodynamics, involving changes in enthalpy and entropy. For PHPMA in water, several factors play a crucial role:

-

Molecular Weight: Generally, the solubility of polymers decreases as their molecular weight increases.[2] While specific quantitative data for PHPMA is limited, one source indicates that low molecular weight (Mn < 4000 g/mol ) poly(hydroxypropyl acrylate), a structurally similar polymer, is soluble in cold water, suggesting a similar trend for PHPMA.

-

Temperature: PHPMA is known to exhibit thermoresponsive behavior in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, but as the temperature increases, it undergoes a phase transition and becomes insoluble. This phenomenon is attributed to the disruption of hydrogen bonds between the polymer and water molecules and the increased prominence of hydrophobic interactions at elevated temperatures. While specific LCST values for PHPMA homopolymers are not widely reported, studies on copolymers containing PHPMA blocks indicate a gradual dehydration of the PHPMA segment with increasing temperature.

-

pH: The solubility of PHPMA itself is largely independent of pH due to the absence of ionizable groups in its structure. However, in copolymer systems where PHPMA is combined with pH-responsive monomers, the overall solubility of the copolymer can be significantly influenced by the pH of the aqueous medium.

-

Additives: The presence of salts and other additives in the aqueous solution can affect the solubility of PHPMA by altering the structure of water and its interactions with the polymer chains.

Quantitative Solubility Data

Quantitative data on the water solubility of PHPMA homopolymer is scarce in publicly available literature, likely due to the strong dependence on molecular weight, polydispersity, and the specific isomeric form of the hydroxypropyl group. One available data point states the solubility is less than 1 mg/mL at 23°C (73°F).[] Given this limitation, empirical determination of solubility for a specific PHPMA sample is crucial.

| Parameter | Value | Conditions | Source |

| Solubility | < 1 mg/mL | 23 °C (73 °F) | [] |

Experimental Protocols for Solubility and LCST Determination

Accurate determination of the water solubility and Lower Critical Solution Temperature (LCST) of PHPMA is essential for its application in drug delivery and other biomedical fields. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This is a straightforward method to determine the saturation solubility of a polymer at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of dry PHPMA polymer is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved polymer is separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The water is then removed by evaporation (e.g., in a vacuum oven at a temperature below the polymer's glass transition temperature) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved polymer per unit volume of water (e.g., in g/L or mg/mL).

Turbidimetry for Lower Critical Solution Temperature (LCST) Determination

Turbidimetry is a common and effective method for determining the cloud point, which is often taken as the LCST. This method relies on the principle that the solution becomes turbid as the polymer phase separates upon heating.

Methodology:

-

Solution Preparation: A PHPMA solution of a known concentration (e.g., 1-10 mg/mL) is prepared in deionized water. The solution should be filtered to remove any dust or undissolved particles.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is used.

-

Measurement: The cuvette containing the polymer solution is placed in the spectrophotometer. The temperature is gradually increased at a controlled rate (e.g., 0.5-1.0 °C/min) while the transmittance (or absorbance) at a fixed wavelength (e.g., 500-600 nm) is continuously monitored.

-

Data Analysis: The temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed is recorded. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Dynamic Light Scattering (DLS) for Characterization of Aggregation

DLS can be used to monitor the change in the hydrodynamic radius of the polymer chains as the solution approaches the LCST. An increase in particle size indicates the formation of polymer aggregates.

Methodology:

-

Solution Preparation: A dilute solution of PHPMA (e.g., 0.1-1 mg/mL) is prepared in deionized water and filtered through a fine-pore filter (e.g., 0.2 µm) directly into a clean DLS cuvette.

-

Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.

-

Measurement: The DLS measurements are performed at various temperatures, starting from below the expected LCST and gradually increasing in controlled increments. At each temperature, the sample is allowed to equilibrate before the measurement is taken.

-

Data Analysis: The change in the average hydrodynamic radius and the polydispersity index (PDI) are plotted as a function of temperature. A sharp increase in the hydrodynamic radius signifies the onset of aggregation and the phase transition.

Differential Scanning Calorimetry (DSC) for LCST Determination

DSC measures the heat flow associated with the phase transition of the polymer in solution, providing a thermodynamic measurement of the LCST.

Methodology:

-

Sample Preparation: A known concentration of PHPMA solution is prepared. A small amount of the solution is hermetically sealed in a DSC pan. An identical pan containing only deionized water is used as a reference.

-

Instrumentation: A differential scanning calorimeter.

-

Measurement: The sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected LCST.

-

Data Analysis: The heat flow is plotted against temperature. The LCST is identified as the onset temperature of the endothermic peak, which corresponds to the heat absorbed during the dehydration and collapse of the polymer chains.[4][5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for gravimetric solubility determination.

Caption: Workflow for turbidimetry-based LCST measurement.

Conclusion

References

The Dawn of Polymer-Drug Conjugates: An In-depth Guide to the Early Development of HPMA Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers as a pioneering platform for drug delivery. The early work, primarily conducted in the 1970s and 1980s, laid the groundwork for the clinical translation of polymer-drug conjugates, offering a new paradigm in cancer therapy and beyond. This document provides a detailed look at the synthesis, characterization, and preclinical evaluation of the first-generation HPMA copolymers, with a focus on quantitative data and experimental methodologies.

Core Concepts and Rationale

The early development of HPMA copolymers was driven by the need to improve the therapeutic index of potent, yet toxic, anticancer drugs. The central hypothesis was that by attaching a drug to a water-soluble, biocompatible polymer, its pharmacokinetic and pharmacodynamic properties could be favorably altered.

Two key biological principles underpinned this research:

-

The Enhanced Permeability and Retention (EPR) Effect: It was observed that macromolecular drugs, like HPMA copolymers, tend to accumulate preferentially in solid tumor tissues.[1] This is due to the leaky vasculature and poor lymphatic drainage characteristic of many tumors.

-

Lysosomotropic Drug Delivery: The drug was linked to the polymer backbone via a spacer that was designed to be stable in the bloodstream but cleavable by lysosomal enzymes within the target cancer cells.[1] This approach, pioneered by de Duve, aimed to ensure that the active drug was released at its site of action, minimizing off-target toxicity.[1]

Physicochemical Properties of Early HPMA Copolymers

The initial research focused on establishing the fundamental physicochemical properties of HPMA homopolymers and copolymers. These properties were crucial for understanding their behavior in biological systems.

| Property | Value | Method of Determination | Reference |

| Molecular Weight (Mw) | 10 - 200 kDa | Gel Permeation Chromatography (GPC) | [1][2] |

| Polydispersity Index (PDI) | 1.4 - 1.6 | Gel Permeation Chromatography (GPC) | [3] |

| Particle Size | 5 - 20 nm | Dynamic Light Scattering (DLS) | [1] |

| Solubility | High in aqueous solutions | Visual Inspection/Nephelometry | [4] |

| Biocompatibility | Non-toxic and non-immunogenic | In vitro and in vivo studies | [5] |

The First HPMA Copolymer-Drug Conjugates: PK1 and PK2

The culmination of early research efforts led to the development of the first HPMA copolymer-drug conjugates to enter clinical trials: PK1 (FCE28068) and PK2 (FCE28069).[1][6] Both were based on an HPMA copolymer backbone with doxorubicin (B1662922) (DOX) attached via a Gly-Phe-Leu-Gly (GFLG) tetrapeptide spacer, which is cleavable by lysosomal enzymes.[6][7]

| Conjugate | Drug | Spacer | Targeting Moiety | Molecular Weight (Mw) | Drug Content (mol%) |

| PK1 | Doxorubicin | Gly-Phe-Leu-Gly | None | ~30 kDa | ~5 |

| PK2 | Doxorubicin | Gly-Phe-Leu-Gly | Galactosamine | ~30 kDa | ~5 |

Table based on data from multiple sources referencing the initial clinical trial materials.[1][7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the early development of HPMA copolymers. These protocols are synthesized from descriptions in seminal publications.

Synthesis of HPMA Monomer

The synthesis of the N-(2-hydroxypropyl)methacrylamide (HPMA) monomer was a critical first step.

Protocol:

-

Reaction Setup: 1-Aminopropan-2-ol (B43004) is dissolved in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride is added dropwise to the cooled solution of 1-aminopropan-2-ol with vigorous stirring. The reaction is a nucleophilic acyl substitution.

-

Neutralization: After the addition is complete, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) to remove the hydrochloric acid byproduct.

-

Extraction and Purification: The organic layer is separated, washed with water, and dried over a drying agent (e.g., anhydrous magnesium sulfate). The solvent is then removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone (B3395972)/petroleum ether) to yield pure HPMA monomer.

Free Radical Copolymerization

Early HPMA copolymers were synthesized via free radical polymerization.

Protocol:

-

Monomer Mixture: HPMA and the desired comonomer (e.g., a methacryloylated GFLG-doxorubicin derivative) are dissolved in a suitable solvent (e.g., acetone or a mixture of acetone and dimethyl sulfoxide).[3]

-

Initiator Addition: A free radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer solution.

-

Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen) and then heated to a specific temperature (e.g., 50-70 °C) for a defined period (e.g., 24 hours) to initiate and sustain polymerization.

-